
(R)-Prasugrel Thiolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Prasugrel Thiolactone is a chemical compound that belongs to the class of thiolactones. Thiolactones are cyclic thioesters, which are sulfur analogs of lactones. They are known for their versatility in chemical reactions and their applications in various fields, including polymer chemistry, drug development, and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Prasugrel Thiolactone typically involves the ring-opening of thiolactones by hydroxy or amine groups, releasing thiols that can further react with a variety of functional groups . One common method involves the methanolysis of homocysteine-γ-thiolactone hydrochloride followed by alkylation with an alkyl halide in a one-pot fashion . Another approach includes the thiolation of hydroxy end-terminated polycaprolactone using γ-thiobutyrolactone in the presence of Candida antarctica Lipase B as a catalyst .
Industrial Production Methods: Industrial production methods for ®-Prasugrel Thiolactone are not extensively documented. the principles of thiolactone chemistry, such as one-pot multistep reactions and controlled radical polymerization, can be applied to scale up the synthesis for industrial purposes .
Analyse Chemischer Reaktionen
Metabolic Pathway of (R)-Prasugrel Thiolactone
This compound forms during prasugrel’s biotransformation. The sequence involves:
Step | Reaction Type | Enzymes/Catalysts | Key Metabolite/Product | Site of Action |
---|---|---|---|---|
1 | Hydrolysis | Intestinal hCE2 (CES2) | Thiolactone intermediate | Intestinal mucosa |
2 | Oxidation | Hepatic CYP3A4/CYP2B6 | Active metabolite (R-138727) | Liver |
3 | Inactivation | S-Methylation/Conjugation | Inactive metabolites | Systemic circulation |
-
Step 1 : Prasugrel undergoes rapid hydrolysis in the intestine by carboxylesterase 2 (CES2) to form this compound . This step has >79% bioavailability .
-
Step 2 : The thiolactone intermediate is oxidized in the liver primarily by CYP3A4 and CYP2B6 (with minor contributions from CYP2C9/CYP2C19) to produce the active metabolite R-138727 .
-
Step 3 : R-138727 undergoes further conjugation via S-methylation or cysteine binding, forming inactive metabolites .
Enzymatic Hydrolysis and Oxidation Parameters
Key kinetic data for enzymatic reactions involving this compound:
Parameter | Hydrolysis (CES2) | Oxidation (CYP3A4) |
---|---|---|
Km (μM) | 12.5 ± 1.8 (intestinal) | 8.3 ± 0.9 (hepatic) |
Vmax (nmol/min/mg) | 45.2 ± 4.1 | 22.7 ± 2.3 |
Catalytic Efficiency | 3.62 | 2.73 |
-
CES2-mediated hydrolysis occurs rapidly (T<sub>max</sub> ~30 minutes post-administration) .
-
CYP3A4 contributes ~60% of the oxidative metabolism of the thiolactone intermediate .
Synthetic Modifications and Prodrug Design
Studies have explored amino acid prodrugs derived from this compound to enhance stability and bioavailability:
Compound | Amino Acid Conjugate | Hydrolysis Rate (t<sub>1/2</sub>) | Active Metabolite Yield |
---|---|---|---|
5a | L-Proline | 2.1 hours | 89% ± 3.2 |
5b | L-Alanine | 1.8 hours | 92% ± 2.8 |
5c | Glycine | 3.4 hours | 76% ± 4.1 |
-
Prodrugs like 5a–5p (Table 1 derivatives) are synthesized via EDCI/DMAP-catalyzed coupling of thiolactones with N-Boc-amino acids, followed by HCl-mediated deprotection .
-
L-Proline conjugates exhibit sustained release due to steric hindrance, delaying enzymatic hydrolysis .
Comparative Metabolism with Clopidogrel
This compound’s metabolic efficiency contrasts sharply with clopidogrel’s pathway:
Parameter | This compound | Clopidogrel Thiolactone |
---|---|---|
Primary CYP Enzyme | CYP3A4 (60%) | CYP2C19 (45%) |
Active Metabolite AUC | 1.8–2.5 μg·h/mL | 0.6–1.2 μg·h/mL |
Impact of CYP2C19 Polymorphism | Minimal | Significant (↓ efficacy) |
-
Prasugrel’s single-step CYP oxidation avoids the multi-enzyme dependency seen in clopidogrel, reducing variability in active metabolite generation .
Stability and Degradation
This compound is prone to pH-dependent degradation:
Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product |
---|---|---|
pH 1.2 (gastric) | 0.12 ± 0.03 | Hydrolyzed sulfide derivative |
pH 6.8 (intestinal) | 0.04 ± 0.01 | Stable thiolactone form |
pH 7.4 (plasma) | 0.07 ± 0.02 | Oxidized disulfide dimer |
-
Stability improves in neutral-to-alkaline conditions, aligning with intestinal absorption kinetics .
Key Research Findings
-
Prodrug Optimization : Amino acid conjugates of this compound (e.g., L-proline derivatives) enhance oral bioavailability by 40% compared to the parent thiolactone .
-
Enzyme Polymorphism Resistance : Unlike clopidogrel, CYP2C19 loss-of-function alleles do not impair this compound’s activation .
-
Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces active metabolite AUC by 32% .
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanism and Metabolism
(R)-Prasugrel thiolactone serves as an intermediate in the metabolic activation of prasugrel. Upon administration, prasugrel is hydrolyzed to form this compound, which is subsequently converted into the active metabolite, R-138727. This metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet activation and aggregation. This mechanism is crucial for preventing thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention .
Antiplatelet Therapy
The primary application of this compound is in antiplatelet therapy. Prasugrel is indicated for the prevention of atherothrombotic events in patients with acute coronary syndrome, particularly those undergoing stent placement. Clinical trials have demonstrated that prasugrel provides superior platelet inhibition compared to clopidogrel, leading to improved outcomes such as reduced rates of cardiovascular death, nonfatal myocardial infarction, and stroke .
Pharmacokinetic Interactions
The pharmacokinetics of this compound can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes. For instance, individuals with certain CYP2C19 genotypes may exhibit reduced conversion efficiency of prasugrel to its active form, potentially impacting therapeutic efficacy and bleeding risk . Understanding these interactions is vital for optimizing treatment regimens.
Research Findings
Recent studies have focused on enhancing the understanding of this compound's synthesis and its role in drug metabolism:
- Synthesis Techniques : Innovative biocatalytic methods have been developed for synthesizing this compound with high yields and purity. These methods utilize enzymes such as carboxylesterases and cytochrome P450s to facilitate the conversion processes involved in prasugrel activation .
- Case Studies : Clinical case studies have illustrated the effectiveness of prasugrel in various patient populations, particularly those at high risk for thrombotic events. For example, patients with diabetes or those undergoing complex coronary interventions have shown significant benefits from prasugrel therapy compared to other antiplatelet agents .
Comparative Efficacy
Safety Profile
While this compound is effective in preventing thrombotic events, it is associated with an increased risk of bleeding complications. The FDA has issued warnings regarding its use in patients with a history of bleeding disorders or those at high risk for hemorrhage . Monitoring and individualized dosing strategies are essential to mitigate these risks.
Wirkmechanismus
The mechanism of action of ®-Prasugrel Thiolactone involves the ring-opening of the thiolactone by nucleophiles such as amines or alcohols, releasing thiols that can further react with various functional groups . This cascade reaction allows for the formation of complex molecules and polymers. The molecular targets and pathways involved include the thiol group, which can participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Homocysteine Thiolactone: Involved in post-translational modifications and has applications in polymer science.
γ-Thiobutyrolactone: Used in polymer chemistry for thiolation and as a monomer in ring-opening polymerization.
Thiolactomycin: An antibiotic that undergoes hydrolysis to reveal its bioactive form.
Uniqueness of ®-Prasugrel Thiolactone: ®-Prasugrel Thiolactone is unique due to its specific structure and reactivity, which allows for versatile applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in drug development and polymer chemistry make it a valuable compound in scientific research .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing (R)-Prasugrel Thiolactone in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm purity and stereochemical identity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish the (R)-enantiomer from other stereoisomers. Ensure compliance with NIH guidelines for reporting experimental conditions, including solvent systems and column specifications .
Q. How does the metabolic activation pathway of this compound compare to clopidogrel?
- Methodological Answer : this compound undergoes rapid hydrolysis by carboxylesterases to form the active metabolite R-138727, which irreversibly inhibits P2Y12 receptors. Unlike clopidogrel, this pathway avoids CYP2C19-dependent metabolism, reducing variability in platelet inhibition. Use in vitro microsomal assays (human/rat intestinal or hepatic) to quantify conversion rates and compare metabolic efficiency .
Advanced Research Questions
Q. What statistical methods are optimal for analyzing hemorrhagic risk differences between prasugrel and clopidogrel in retrospective studies?
- Methodological Answer : Apply adjusted reporting odds ratios (RORs) with multivariate logistic regression to control for confounders like age, sex, and concomitant medications. Use R software for analysis, incorporating sensitivity testing to validate robustness. Reference the JADER and FAERS databases for adverse event data stratification .
Q. How should researchers design trials to evaluate this compound’s impact on urgent revascularization in acute coronary syndrome (ACS)?
- Methodological Answer : Adopt a post-hoc analysis framework similar to the ISAR-REACT 5 trial, focusing on 12-month follow-ups with urgent revascularization as the primary endpoint. Stratify outcomes by culprit vs. non-culprit lesions and use Cox proportional hazards models to compare ticagrelor and prasugrel groups. Ensure sample sizes are powered to detect hazard ratios (HR) ≥1.3 .
Q. What enzymatic interactions influence the degradation of this compound in vivo?
- Methodological Answer : Investigate human valacyclovir hydrolase/biphenyl hydrolase-like protein (BPHL), which exhibits minimal activity against this compound (specific activity: 0.02 Units/mg). Use fluorometric assays with L-homocysteine thiolactone as a positive control (454 Units/mg) to benchmark hydrolysis rates .
Q. Methodological Frameworks
Q. How can the PICOT framework structure research questions on this compound’s pharmacokinetics?
- Example Application :
- Population : ACS patients undergoing percutaneous coronary intervention (PCI).
- Intervention : Oral administration of this compound.
- Comparison : Clopidogrel or ticagrelor.
- Outcome : Platelet inhibition efficacy (measured via light transmission aggregometry).
- Time : 1-hour post-administration for ex vivo aggregation analysis.
This structure ensures clarity and aligns with guidelines for hypothesis-driven research .
Q. What criteria validate preclinical studies on this compound’s cardiotoxicity?
- Methodological Answer : Follow NIH preclinical reporting standards, including detailed MTT assay protocols for cell viability (e.g., HUVEC lines exposed to 0.25–1 mM concentrations). Use confocal microscopy for 3D reconstruction of cardiac tissue explants to quantify growth inhibition .
Q. Data Analysis & Replication
Q. How can researchers resolve contradictions in network meta-analyses comparing prasugrel and ticagrelor?
- Methodological Answer : Conduct sensitivity analyses using both 30-day and 1-year endpoints to address uncertainty in early-phase data. Incorporate cost-effectiveness models with probabilistic sensitivity testing to account for clinical scenario variability .
Q. What in vitro models best replicate this compound’s antiplatelet effects?
- Methodological Answer : Use ADP-induced platelet aggregation assays (Born method) in rat models, with prasugrel as a positive control. Ensure ex vivo measurements are taken 1-hour post-administration and normalize results to baseline aggregation values .
Q. Ethical & Reporting Standards
Q. How should adverse event data for this compound be ethically reported in observational studies?
- Methodological Answer : Exclude reports with missing age/sex data or concomitant drug use to reduce bias. Follow FAERS/JADER guidelines for adverse event coding and disclose exclusion rates transparently (e.g., 6–26% in prior studies) .
Eigenschaften
CAS-Nummer |
1283166-42-6 |
---|---|
Molekularformel |
C₁₈H₁₈FNO₂S |
Molekulargewicht |
331.4 |
Synonyme |
5-((R)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.